molecular formula C17H13N3O4 B5694282 2-(4-nitrophenoxy)-N-8-quinolinylacetamide

2-(4-nitrophenoxy)-N-8-quinolinylacetamide

Cat. No. B5694282
M. Wt: 323.30 g/mol
InChI Key: HQXWRFZVBMMQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenoxy)-N-8-quinolinylacetamide, also known as QAQ, is a small molecule compound that has been widely used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-8-quinolinylacetamide involves the formation of a complex with the target molecule through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This complex formation leads to a change in the fluorescence properties of this compound, allowing for detection and imaging of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used in live-cell imaging studies to visualize protein trafficking and localization. This compound has also been used to study the structure and function of nucleic acids and their interactions with proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-nitrophenoxy)-N-8-quinolinylacetamide is its high selectivity and sensitivity for detecting biological molecules. It is also easy to use and can be applied in a variety of experimental settings. However, this compound has limitations in terms of its photostability and sensitivity to pH and temperature changes. It also requires specialized equipment for imaging and detection.

Future Directions

There are several future directions for the use of 2-(4-nitrophenoxy)-N-8-quinolinylacetamide in scientific research. One area of interest is the development of this compound-based biosensors for detecting disease biomarkers and environmental toxins. Another direction is the use of this compound in drug discovery and development, particularly in the identification and characterization of protein targets. Additionally, there is potential for the use of this compound in clinical imaging and diagnosis.
In conclusion, this compound is a versatile and useful tool for scientific research, with applications in imaging, sensing, and drug delivery. Its unique properties make it a valuable asset in the study of biological molecules and their interactions. Further research and development of this compound-based technologies will undoubtedly lead to new discoveries and advancements in the field of biomedical research.

Synthesis Methods

The synthesis of 2-(4-nitrophenoxy)-N-8-quinolinylacetamide involves the reaction of 8-hydroxyquinoline with 4-nitrophenol in the presence of acetic anhydride and a catalyst. The resulting compound is then further reacted with acetic anhydride and ammonia to form this compound. The synthesis method has been optimized to produce high yields and purity of this compound.

Scientific Research Applications

2-(4-nitrophenoxy)-N-8-quinolinylacetamide has been widely used in scientific research as a fluorescent probe for imaging and detecting biological molecules. It has been shown to selectively bind to proteins, DNA, and RNA, making it a useful tool for studying their interactions and localization within cells. This compound has also been used as a sensor for detecting metal ions and as a drug delivery system for targeted therapy.

properties

IUPAC Name

2-(4-nitrophenoxy)-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-16(11-24-14-8-6-13(7-9-14)20(22)23)19-15-5-1-3-12-4-2-10-18-17(12)15/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXWRFZVBMMQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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